molecular formula C26H27ClN2O5S2 B425917 Ethyl 2-[({2-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({2-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B425917
M. Wt: 547.1g/mol
InChI Key: FBDPBKREVNENJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({2-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27ClN2O5S2 and its molecular weight is 547.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27ClN2O5S2

Molecular Weight

547.1g/mol

IUPAC Name

ethyl 2-[[2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H27ClN2O5S2/c1-3-34-26(31)24-19-8-4-7-11-22(19)35-25(24)28-23(30)16-29(21-10-6-5-9-20(21)27)36(32,33)18-14-12-17(2)13-15-18/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,28,30)

InChI Key

FBDPBKREVNENJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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